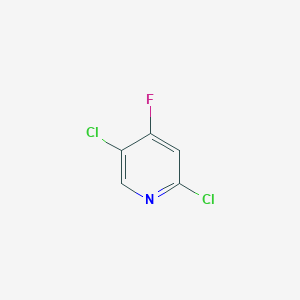

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .

Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

科学的研究の応用

Trifluoromethyl Group in Antitubercular Drug Design

Strategically Placed Trifluoromethyl Substituent in the Realm of Antitubercular Drug Design : This review emphasizes the importance of the trifluoromethyl (-CF3) substituent in antitubercular research. The addition of the -CF3 group to antiTB agents has been shown to improve their potency by enhancing pharmacodynamic and pharmacokinetic properties. The unique spectrum of advantages associated with the lipophilicity-enhancing effect of the -CF3 group marks it as a distinct substituent in modern antitubercular drug design, suggesting potential research applications of compounds bearing this group in addressing tuberculosis and related diseases (Thomas, 1969).

Triazole Derivatives in Medicinal Chemistry

Biological Features of New 1,2,4-Triazole Derivatives (A Literature Review) : The chemistry of 1,2,4-triazoles is highlighted for the search for biologically active substances. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This review underlines the significance of 1,2,4-triazole derivatives in scientific research, particularly in the development of new pharmaceuticals (Ohloblina, 2022).

Triazoles in Drug Discovery

Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles A Review

: This review discusses 1,2,3-triazoles as key scaffolds in organic compounds with diverse applications in drug discovery, material science, and more. The focus is on synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, indicating the compound's potential in the development of new biologically active molecules (Kaushik et al., 2019).

Indazole Derivatives in Therapeutics

Indazole Derivatives and Their Therapeutic Applications A Patent Review (2013-2017)

: This review analyzes patents on indazole derivatives, a class of compounds with significant pharmacological importance. Derivatives have shown promising anticancer and anti-inflammatory activity, along with potential in disorders involving protein kinases and neurodegeneration. This suggests that indazole derivatives, and by extension potentially 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one, could have valuable therapeutic applications (Denya, Malan, & Joubert, 2018).

作用機序

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

One hypothesis suggests that similar compounds may impair mitochondrial oxidative phosphorylation due to their structural similarity to phenolic compounds . Another hypothesis is that these compounds may target the gill, interfering with gill ion uptake .

Biochemical Pathways

It’s known that similar compounds can cause marked reductions in tissue glycogen and high energy phosphagens by interfering with oxidative atp production in the mitochondria .

Pharmacokinetics

Compounds with similar structures, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

Similar compounds have been found to cause metabolic disturbances that can lead to impaired physiological performance and, in some cases, mortality .

Action Environment

It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .

Safety and Hazards

将来の方向性

The future directions in the field of trifluoromethylation reactions are promising, with the potential for further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one involves the condensation of 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid with trifluoroacetic anhydride, followed by cyclization and reduction.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid", "trifluoroacetic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid is dissolved in acetic acid and reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetylated derivative.", "Step 2: The trifluoroacetylated derivative is then cyclized by heating with ethanol to form the indazole ring.", "Step 3: The resulting intermediate is reduced with sodium borohydride in ethanol to yield the final product, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one." ] } | |

| 944896-15-5 | |

分子式 |

C8H7F3N2O |

分子量 |

204.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。